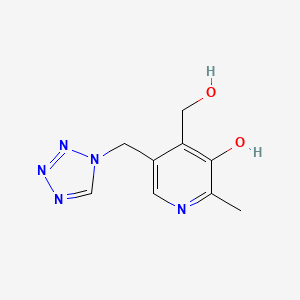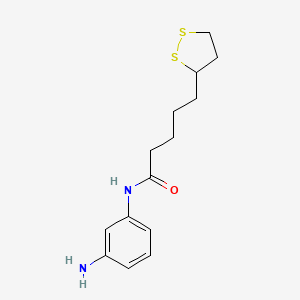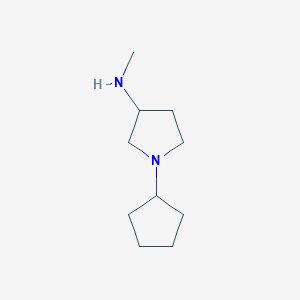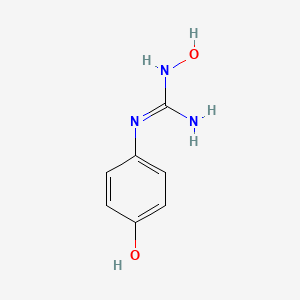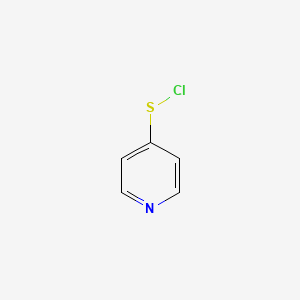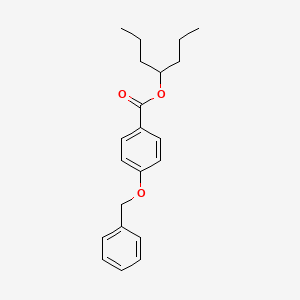
heptan-4-yl 4-phenylmethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-4-yl 4-phenylmethoxybenzoate is an organic compound with the molecular formula C20H26O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptan-4-yl group and the hydrogen atom of the phenyl ring is replaced by a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptan-4-yl 4-phenylmethoxybenzoate typically involves the esterification of 4-phenylmethoxybenzoic acid with heptan-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptan-4-yl 4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-phenylmethoxybenzoic acid and heptanoic acid.
Reduction: 4-phenylmethoxybenzyl alcohol and heptanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Heptan-4-yl 4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mechanism of Action
The mechanism of action of heptan-4-yl 4-phenylmethoxybenzoate is primarily based on its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The phenylmethoxy group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Heptan-4-yl 4-phenylmethoxybenzoate can be compared with other similar compounds such as:
Methyl 4-phenylmethoxybenzoate: Similar structure but with a methyl group instead of a heptan-4-yl group. It has different physical and chemical properties due to the shorter alkyl chain.
Ethyl 4-phenylmethoxybenzoate: Another similar compound with an ethyl group. It also exhibits different reactivity and applications.
Butyl 4-phenylmethoxybenzoate: Contains a butyl group, leading to variations in its solubility and biological activity.
Properties
CAS No. |
484691-93-2 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
heptan-4-yl 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-8-20(9-4-2)24-21(22)18-12-14-19(15-13-18)23-16-17-10-6-5-7-11-17/h5-7,10-15,20H,3-4,8-9,16H2,1-2H3 |
InChI Key |
CALOENXBVXDTQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


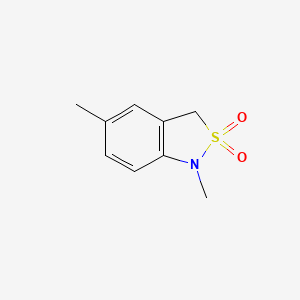
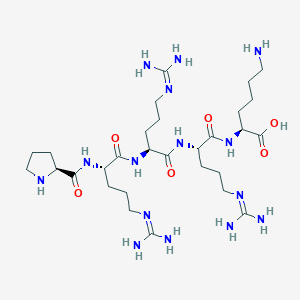
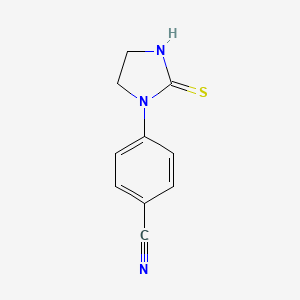

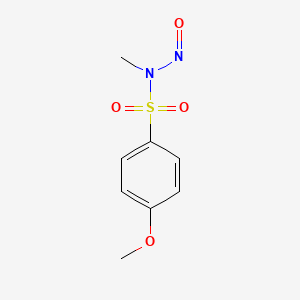
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
